molecular formula C6H13NS B139620 2,4-Dimethylthiomorpholine CAS No. 148761-49-3

2,4-Dimethylthiomorpholine

Cat. No. B139620
M. Wt: 131.24 g/mol
InChI Key: RHVDTUGABBCLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylthiomorpholine (DMTM) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring structure. DMTM has a molecular formula of C6H13NS and a molecular weight of 131.24 g/mol.

Mechanism Of Action

2,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions through its sulfur atom. The metal ions are then removed from the solution, forming a stable complex with 2,4-Dimethylthiomorpholine. The chelation process is reversible, allowing the metal ions to be recovered from the complex.

Biochemical And Physiological Effects

2,4-Dimethylthiomorpholine has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have antioxidant properties, protecting cells from oxidative stress. 2,4-Dimethylthiomorpholine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

2,4-Dimethylthiomorpholine is a versatile reagent that can be used in a variety of laboratory experiments. Its chelating properties make it useful for the removal of heavy metals from solutions. Its antimicrobial and antioxidant properties make it useful in biological and medical research. However, 2,4-Dimethylthiomorpholine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research involving 2,4-Dimethylthiomorpholine. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its use as a chelating agent for the removal of heavy metals from wastewater. Further research is needed to fully understand the mechanisms of action and potential applications of 2,4-Dimethylthiomorpholine in various fields of research.

Synthesis Methods

2,4-Dimethylthiomorpholine can be synthesized by the reaction of morpholine with carbon disulfide and methyl iodide. The reaction yields 2,4-Dimethylthiomorpholine and potassium iodide as by-products. 2,4-Dimethylthiomorpholine can also be synthesized by the reaction of 2,4-dimethyl-1,3-thiazole with chloroacetic acid and sodium hydroxide.

Scientific Research Applications

2,4-Dimethylthiomorpholine is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. 2,4-Dimethylthiomorpholine has also been used as a chelating agent for the removal of heavy metals from wastewater.

properties

CAS RN

148761-49-3

Product Name

2,4-Dimethylthiomorpholine

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

2,4-dimethylthiomorpholine

InChI

InChI=1S/C6H13NS/c1-6-5-7(2)3-4-8-6/h6H,3-5H2,1-2H3

InChI Key

RHVDTUGABBCLDX-UHFFFAOYSA-N

SMILES

CC1CN(CCS1)C

Canonical SMILES

CC1CN(CCS1)C

synonyms

Thiomorpholine, 2,4-dimethyl- (9CI)

Origin of Product

United States

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